molecular formula C16H16N2O2S B2566084 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one CAS No. 1164472-93-8

2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one

Cat. No.: B2566084
CAS No.: 1164472-93-8
M. Wt: 300.38
InChI Key: SUUSMMJBKMAORX-STIUHYITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one involves intricate steps. Researchers have explored various synthetic routes, including coupling reactions, cyclizations, and reductions . Detailed experimental procedures and optimization strategies are documented in relevant literature.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research demonstrates the synthesis of compounds containing morpholine and thiazol moieties, with evaluations of their antimicrobial properties. For instance, a study on the synthesis, antimicrobial evaluation, and hemolytic activity of certain derivatives highlighted the compounds' variable antimicrobial activities against selected microbial species, with some showing potent antimicrobial properties and low cytotoxicity, suggesting potential for further biological applications (Gul et al., 2017).

Anti-cancer and Anti-tumor Activity

Another area of application involves the investigation of anti-cancer and anti-tumor activities. A study synthesized Nphenylmorpholine derivatives linked with a thiazole moiety, showing some derivatives' potent antitumor activity against various tumor cell lines, indicating their potential as antitumor agents (Al-Soliemy et al., 2020).

Docking Studies and Potential Antihypertensive Drugs

Docking studies to search for potential antihypertensive drugs among synthesized derivatives containing the morpholine moiety have also been conducted. These studies identified a promising group of derivatives for experimental screening, based on their affinity for angiotensin-converting enzyme and angiotensin II receptor, showcasing the compound's potential in antihypertensive drug development (Drapak et al., 2019).

QSAR-analysis and Antioxidant Activity

QSAR-analysis of derivatives as potential antioxidants represents another significant application. Research in this domain has led to the identification of molecular descriptors influencing antioxidant activity, paving the way for the design of new antioxidants (Drapak et al., 2019).

Synthesis Techniques and Theoretical Studies

The synthesis of 5-arylidene-3-m-tolyl thiazolidine-2, 4-diones using morpholine as a catalyst and their theoretical study demonstrates the compound's potential in treating type 2 diabetes, highlighting the versatile applications of these compounds in medicinal chemistry (Jahan et al., 2021).

Future Directions

: Guidelines for morpholino use in zebrafish | PLOS Genetics : ChemicalBook - 2-MORPHOLINO-5-[(Z,2Z)-3-PHENYL-2-PROPENYLIDENE]-1,3-THIAZOL-4 : Recent progress in the synthesis of morpholines - Springer

Properties

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(Z)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-14(8-4-7-13-5-2-1-3-6-13)21-16(17-15)18-9-11-20-12-10-18/h1-8H,9-12H2/b7-4-,14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUSMMJBKMAORX-STIUHYITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C=C\C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.